Cas no 2167227-79-2 (methyl 5-(chlorosulfonyl)-4-ethyl-1H-pyrrole-3-carboxylate)
methyl 5-(chlorosulfonyl)-4-ethyl-1H-pyrrole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- EN300-746669
- 2167227-79-2
- methyl 5-(chlorosulfonyl)-4-ethyl-1H-pyrrole-3-carboxylate
-
- Inchi: 1S/C8H10ClNO4S/c1-3-5-6(8(11)14-2)4-10-7(5)15(9,12)13/h4,10H,3H2,1-2H3
- InChI Key: CMJRZXOZBPZHPG-UHFFFAOYSA-N
- SMILES: ClS(C1=C(C(C(=O)OC)=CN1)CC)(=O)=O
Computed Properties
- Exact Mass: 251.0019067g/mol
- Monoisotopic Mass: 251.0019067g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 337
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 84.6Ų
methyl 5-(chlorosulfonyl)-4-ethyl-1H-pyrrole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-746669-0.05g |
methyl 5-(chlorosulfonyl)-4-ethyl-1H-pyrrole-3-carboxylate |
2167227-79-2 | 95.0% | 0.05g |
$1056.0 | 2025-03-11 | |
| Enamine | EN300-746669-0.1g |
methyl 5-(chlorosulfonyl)-4-ethyl-1H-pyrrole-3-carboxylate |
2167227-79-2 | 95.0% | 0.1g |
$1106.0 | 2025-03-11 | |
| Enamine | EN300-746669-0.25g |
methyl 5-(chlorosulfonyl)-4-ethyl-1H-pyrrole-3-carboxylate |
2167227-79-2 | 95.0% | 0.25g |
$1156.0 | 2025-03-11 | |
| Enamine | EN300-746669-0.5g |
methyl 5-(chlorosulfonyl)-4-ethyl-1H-pyrrole-3-carboxylate |
2167227-79-2 | 95.0% | 0.5g |
$1207.0 | 2025-03-11 | |
| Enamine | EN300-746669-1.0g |
methyl 5-(chlorosulfonyl)-4-ethyl-1H-pyrrole-3-carboxylate |
2167227-79-2 | 95.0% | 1.0g |
$1256.0 | 2025-03-11 | |
| Enamine | EN300-746669-2.5g |
methyl 5-(chlorosulfonyl)-4-ethyl-1H-pyrrole-3-carboxylate |
2167227-79-2 | 95.0% | 2.5g |
$2464.0 | 2025-03-11 | |
| Enamine | EN300-746669-5.0g |
methyl 5-(chlorosulfonyl)-4-ethyl-1H-pyrrole-3-carboxylate |
2167227-79-2 | 95.0% | 5.0g |
$3645.0 | 2025-03-11 | |
| Enamine | EN300-746669-10.0g |
methyl 5-(chlorosulfonyl)-4-ethyl-1H-pyrrole-3-carboxylate |
2167227-79-2 | 95.0% | 10.0g |
$5405.0 | 2025-03-11 |
methyl 5-(chlorosulfonyl)-4-ethyl-1H-pyrrole-3-carboxylate Related Literature
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on methyl 5-(chlorosulfonyl)-4-ethyl-1H-pyrrole-3-carboxylate
Methyl 5-(chlorosulfonyl)-4-ethyl-1H-pyrrole-3-carboxylate (CAS No. 2167227-79-2): A Comprehensive Overview
Methyl 5-(chlorosulfonyl)-4-ethyl-1H-pyrrole-3-carboxylate, with the CAS number 2167227-79-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of pyrrole derivatives, which are widely studied due to their unique electronic properties and potential applications in various industries. The structure of this compound features a pyrrole ring substituted with a chlorosulfonyl group at position 5 and an ethyl group at position 4, along with a methyl ester at position 3. These substituents contribute to its distinct chemical behavior and reactivity.
The synthesis of methyl 5-(chlorosulfonyl)-4-ethyl-1H-pyrrole-3-carboxylate involves a series of carefully designed organic reactions. The chlorosulfonyl group is introduced through a sulfonylation reaction, while the ethyl substitution is achieved via alkylation. The methyl ester is typically obtained by esterification of the corresponding carboxylic acid. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of such compounds, reducing production costs and minimizing environmental impact.
One of the most promising applications of this compound lies in its use as an intermediate in the synthesis of advanced materials. For instance, it has been employed in the preparation of novel polymers with enhanced thermal stability and mechanical properties. Researchers have demonstrated that incorporating this compound into polymer matrices can significantly improve their resistance to high temperatures and oxidative degradation, making them suitable for aerospace and automotive industries.
Moreover, methyl 5-(chlorosulfonyl)-4-ethyl-1H-pyrrole-3-carboxylate has shown potential in the field of electronics. Its unique electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Recent studies have explored its ability to act as an electron transport layer, facilitating efficient charge transfer and improving device performance.
In terms of biological applications, this compound has been investigated for its potential as an antimicrobial agent. Preliminary experiments indicate that it exhibits moderate activity against certain bacterial strains, suggesting its possible use in developing new antibiotics or preservatives. However, further research is required to fully understand its mechanism of action and toxicity profile.
From an environmental perspective, the degradation pathways of methyl 5-(chlorosulfonyl)-4-ethyl-1H-pyrrole-3-carboxylate have been studied to assess its impact on ecosystems. Results suggest that under aerobic conditions, the compound undergoes rapid biodegradation, minimizing its persistence in the environment. This finding is particularly important for industries involved in its production or application.
Recent advancements in computational chemistry have also provided deeper insights into the molecular properties of this compound. Quantum mechanical calculations have revealed its electronic structure and reactivity patterns, aiding in the design of more efficient synthetic routes and applications. Such computational studies are increasingly being integrated with experimental work to accelerate discovery processes in organic chemistry.
In conclusion, methyl 5-(chlorosulfonyl)-4-ethyl-1H-pyrrole-3-carboxylate (CAS No. 2167227-79-2) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure enables it to serve as an intermediate in material synthesis, contribute to electronic device performance, and potentially act as an antimicrobial agent. Ongoing research continues to uncover new opportunities for this compound while addressing environmental and safety considerations.
2167227-79-2 (methyl 5-(chlorosulfonyl)-4-ethyl-1H-pyrrole-3-carboxylate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)